Deflectin 2a
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Overview
Description
Deflectin 2a is a member of the deflectin family, which are antibiotic chemicals produced by the fungus Aspergillus deflectus. These compounds contain a 6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione core and are known for their yellow crystalline appearance when pure . This compound is characterized by a 10-carbon side chain with a 2-methyl branch and has a melting point of 122°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deflectin 2a is synthesized through the fermentation of Aspergillus deflectus. The fungus is cultivated on a medium composed of yeast extract, malt extract, and glucose. The mycelial extracts are then processed to isolate the deflectin compounds .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fungus is grown in bioreactors under controlled conditions to optimize the yield of this compound. The fermentation broth is then subjected to extraction and purification processes to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Deflectin 2a undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products:
Scientific Research Applications
Deflectin 2a has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of azaphilones.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its potential use as an antibiotic agent.
Mechanism of Action
Deflectin 2a exerts its effects by interacting with cellular components of microorganisms. It disrupts the cell membrane integrity, leading to cell lysis and death. The molecular targets include enzymes and structural proteins involved in maintaining cell membrane stability. The pathways involved in its mechanism of action are primarily related to membrane disruption and inhibition of essential cellular processes .
Comparison with Similar Compounds
Deflectin 1a: Contains a 1-oxooctyl side chain and has a melting point of 161°C.
Deflectin 1b: Contains a ten-carbon side chain and melts at 152°C.
Deflectin 1c: Has a 12-atom side chain and melts at 141°C.
Deflectin 2b: Similar to deflectin 2a but with a side chain that is 2 atoms longer and melts at 111°C.
Uniqueness: this compound is unique due to its specific side chain structure, which imparts distinct physical and chemical properties. Its 2-methyl branch differentiates it from other deflectins and contributes to its specific reactivity and biological activity .
Properties
CAS No. |
79495-62-8 |
---|---|
Molecular Formula |
C24H30O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(6aR)-3,6a-dimethyl-9-[(2S)-2-methyldecanoyl]furo[2,3-h]isochromene-6,8-dione |
InChI |
InChI=1S/C24H30O5/c1-5-6-7-8-9-10-11-15(2)22(26)20-21-18-14-28-16(3)12-17(18)13-19(25)24(21,4)29-23(20)27/h12-15H,5-11H2,1-4H3/t15-,24-/m0/s1 |
InChI Key |
HEDXHFZUZSYLJP-OWJWWREXSA-N |
Isomeric SMILES |
CCCCCCCC[C@H](C)C(=O)C1=C2C3=COC(=CC3=CC(=O)[C@@]2(OC1=O)C)C |
Canonical SMILES |
CCCCCCCCC(C)C(=O)C1=C2C3=COC(=CC3=CC(=O)C2(OC1=O)C)C |
Origin of Product |
United States |
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